4'-Carbamoyl-[1,1'-biphenyl]-4-yl methyl(3-(pyridin-4-yl)benzyl)carbamate, commonly known as WWL70, is a synthetic compound that acts as a selective inhibitor of α/β-hydrolase domain 6 (ABHD6) [, , , , , ]. ABHD6 is an enzyme involved in the hydrolysis of 2-arachidonoylglycerol (2-AG), a crucial endocannabinoid in the central nervous system [, , ]. WWL70 is a valuable tool in scientific research for studying the role of ABHD6 and 2-AG signaling in various physiological and pathological processes [, , , , ].
WWL70 was developed through a functional proteomic strategy aimed at identifying inhibitors of serine hydrolases, specifically targeting ABHD6, which plays a crucial role in the metabolism of endocannabinoids . The classification of WWL70 falls under small molecular weight inhibitors that modulate lipid signaling pathways, particularly those involving endocannabinoids and eicosanoids.
The synthesis of WWL70 involves several key steps that modify the lead compound carbamate 18 to enhance its inhibitory properties against ABHD6. The synthetic pathway typically includes:
The detailed synthetic scheme can vary based on the specific modifications being tested for activity against ABHD6 .
The molecular structure of WWL70 is characterized by its O-aryl carbamate moiety, which is critical for its interaction with the target enzyme. Key features include:
Computational studies using molecular modeling techniques have provided insights into how these structural features contribute to its inhibitory activity .
WWL70 participates in several significant chemical reactions within biological systems:
The mechanism of action for WWL70 primarily revolves around its inhibition of ABHD6:
WWL70 exhibits several notable physical and chemical properties:
These properties are critical for its application in biological studies and potential therapeutic use.
WWL70 holds promise for various scientific applications:
ABHD6 is a 30-kDa integral membrane serine hydrolase encoded on chromosome 3p14.3. It features a canonical catalytic triad (Ser148-Asp278-His306) oriented toward the cytosolic side of the membrane [3] [6]. Unlike monoacylglycerol lipase (MAGL), which accounts for ~85% of brain 2-AG hydrolysis, ABHD6 contributes ~4% of total brain 2-AG hydrolysis but exerts disproportionate influence in specific cellular contexts:
Table 1: Key Features of ABHD6 in 2-AG Hydrolysis
Property | ABHD6 | MAGL | ABHD12 |
---|---|---|---|
Molecular Weight | 30 kDa | 33 kDa | 45 kDa |
% 2-AG Hydrolysis (Brain) | ~4% | ~85% | ~9% |
Subcellular Localization | Cytoplasmic membrane (intracellular) | Cytosol | Membrane (extracellular) |
Primary Cell Types | Microglia, GABAergic neurons, astrocytes | Neurons, oligodendrocytes | Microglia, macrophages |
Catalytic Triad | Ser148-Asp278-His306 | Ser122-Asp239-His269 | Ser246-Asp333-His372 |
ABHD6 critically regulates neuroinflammatory cascades:
WWL70’s therapeutic potential extends to multiple neurological conditions by modulating ABHD6’s enzymatic and non-enzymatic functions:
Epilepsy
Genetic ablation or pharmacological inhibition of ABHD6 reduces seizure frequency in murine models (e.g., pentylenetetrazole-induced seizures and R6/2 mice). This occurs via 2-AG accumulation and subsequent potentiation of GABAₐ receptors—not CB1 receptor activation—highlighting ABHD6’s role in synaptic inhibition [5] [8].
Traumatic Brain Injury (TBI) and Neurodegeneration
In TBI mice, WWL70 (10 mg/kg) restored motor coordination and spatial memory by:
Multiple Sclerosis (MS)
WWL70 ameliorates experimental autoimmune encephalomyelitis (EAE), an MS model, through dual mechanisms:
Table 2: Therapeutic Effects of ABHD6 Inhibition in Neurological Models
Disease Model | Key Findings of WWL70 Treatment | Proposed Mechanism |
---|---|---|
Epilepsy (PTZ-induced) | ↓ Seizure frequency and duration | Enhanced GABAₐ receptor tonic currents |
Traumatic Brain Injury | ↑ Motor coordination; ↑ Y-maze spatial memory | ↓ Microglial COX-2/PGE₂; ↓ BBB disruption |
EAE (MS Model) | ↓ Clinical scores; ↓ T-cell infiltration; ↓ Demyelination | CB2-dependent immunomodulation |
Cuprizone Demyelination | ↑ Myelin preservation; ↓ Oligodendrocyte apoptosis | Reduced neuroinflammation |
WWL70’s effects extend beyond ABHD6 inhibition. It directly suppresses microsomal PGE₂ biosynthesis independent of ABHD6, revealing a multimodal anti-inflammatory profile [8]. This polypharmacology necessitates cautious interpretation of genetic ABHD6 studies but underscores WWL70’s translational value.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7